1-(3,4-dimethylphenyl)-3-ethyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea

B-Raf V600E Kinase inhibition Melanoma

Choose this compound for unmatched Type II DFG-out B-Raf V600E potency (IC50=1 nM), outperforming vemurafenib by 31-fold. Its unique dual-pathway activity targets B-Raf and UT-A1 (IC50=600 nM), a secondary pharmacology absent from clinical B-Raf inhibitors. Ideal for head-to-head Type I vs. Type II kinase studies and UT-A1 functional assays. ≥98% HPLC purity ensures reproducible in vivo results. Request a quote for bulk orders.

Molecular Formula C19H22N4O
Molecular Weight 322.412
CAS No. 1448047-46-8
Cat. No. B2731891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethylphenyl)-3-ethyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea
CAS1448047-46-8
Molecular FormulaC19H22N4O
Molecular Weight322.412
Structural Identifiers
SMILESCCN(CC1=CN=C2N1C=CC=C2)C(=O)NC3=CC(=C(C=C3)C)C
InChIInChI=1S/C19H22N4O/c1-4-22(13-17-12-20-18-7-5-6-10-23(17)18)19(24)21-16-9-8-14(2)15(3)11-16/h5-12H,4,13H2,1-3H3,(H,21,24)
InChIKeyMBCNNOFLGFWTTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(3,4-Dimethylphenyl)-3-ethyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea (CAS 1448047-46-8): Supplier-Validated B-Raf V600E Inhibitor with Dual UT-A1 Pharmacology


1-(3,4-Dimethylphenyl)-3-ethyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea (CAS 1448047-46-8), commercially distributed as RAF Kinase Inhibitor VII (Calbiochem Cat. No. 553018), is a cell-permeable imidazopyridinyl-urea compound that belongs to the structurally distinct class of Type II B-Raf inhibitors targeting the DFG-out (inactive) kinase conformation . This compound is supplied at ≥98% purity (HPLC), formulated as a caramel-colored powder soluble in DMSO at 50 mg/mL, with recommended storage at −20 °C protected from light . Beyond its canonical Raf activity, this compound has been independently curated in ChEMBL (CHEMBL4864461) for inhibition of the rat urea transporter UT-A1, revealing a secondary pharmacology not shared by the major clinical B-Raf inhibitors [1].

Why 1-(3,4-Dimethylphenyl)-3-ethyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea Cannot Be Replaced by Other B-Raf Inhibitors


Generic substitution among B-Raf V600E inhibitors is precluded by three convergent lines of differentiation for this compound: (i) a 31-fold potency advantage over the clinically foundational Type I inhibitor vemurafenib in cell-free enzymatic assays (IC50 1 nM vs. 31 nM) ; (ii) a mechanistically distinct Type II DFG-out binding mode that exploits an allosteric lipophilic pocket adjacent to the ATP site, inaccessible to Type I binders such as vemurafenib, PLX-4720, and dabrafenib [2]; and (iii) sub-micromolar UT-A1 urea transporter inhibition (IC50 600 nM), a secondary pharmacology that is absent from all clinically advanced B-Raf inhibitors including vemurafenib, dabrafenib, and sorafenib, and which exceeds the potency of the dedicated UT-A1 tool inhibitor UTA1inh-D1 by approximately 6-fold [1][3]. These differences involve binding-site geometry and target spectrum—not merely potency gradations—meaning a substitute selected solely on B-Raf V600E inhibition will generate a fundamentally distinct pharmacological signature.

Quantitative Differentiation Evidence for 1-(3,4-Dimethylphenyl)-3-ethyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea Against Closest Analogs


B-Raf V600E Enzymatic Potency: 31-Fold Advantage Over Vemurafenib in Cell-Free Assays

In cell-free enzymatic assays measuring inhibition of B-Raf V600E kinase activity, 1-(3,4-dimethylphenyl)-3-ethyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea (RAF Kinase Inhibitor VII) achieves an IC50 of 1 nM . This represents a 31-fold greater potency than the FDA-approved Type I B-Raf inhibitor vemurafenib (PLX4032), which yields an IC50 of 31 nM in the same assay format . For comparison, the investigational Type I inhibitor PLX-4720 shows an IC50 of 13 nM (13-fold less potent than the target) , while the multi-kinase inhibitor sorafenib inhibits B-Raf V600E with an IC50 of 24 nM (24-fold less potent) [1]. The clinical inhibitor dabrafenib, at IC50 0.7 nM , is the only comparator approaching the target's potency; however, dabrafenib is a Type I DFG-in binder with a distinct binding mode and lacks UT-A1 activity (see Evidence Items 2 and 3).

B-Raf V600E Kinase inhibition Melanoma Cell-free enzymatic assay

Type II DFG-Out Allosteric Binding Mode Differentiates from Type I B-Raf Inhibitors

1-(3,4-Dimethylphenyl)-3-ethyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea functions as a Type II B-Raf inhibitor by simultaneously occupying the ATP-binding pocket and an adjacent lipophilic allosteric site that is accessible exclusively when the kinase adopts its inactive DFG-out conformation . This binding mode stands in fundamental contrast to the Type I inhibitors vemurafenib, PLX-4720, and dabrafenib, each of which binds the active DFG-in conformation and occupies only the ATP pocket [1]. The Type II DFG-out mechanism is structurally associated with a larger hydrophobic contact surface, a slower dissociation rate (off-rate), and prolonged target residence time relative to Type I binders [1]. This conformational selectivity confers a differential kinase selectivity fingerprint: Type II DFG-out binders generally exhibit narrower off-target profiles across the human kinome because the DFG-out state is less conserved across kinases than the DFG-in state exploited by Type I inhibitors [1].

B-Raf DFG-out conformation Type II kinase inhibitor Allosteric binding

UT-A1 Urea Transporter Inhibition: 6.3-Fold More Potent Than the Dedicated Tool Compound UTA1inh-D1

Independent curation by ChEMBL (CHEMBL4864461) records that 1-(3,4-dimethylphenyl)-3-ethyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea inhibits rat UT-A1-mediated urea transport with an IC50 of 600 nM (0.6 μM) in MDCK cells expressing the transporter, measured by fluorescence plate reader assay after 15-minute incubation [1]. The dedicated UT-A1 tool inhibitor UTA1inh-D1, widely used as a positive control in urea transporter pharmacology, exhibits an IC50 of 3.8 μM under comparable conditions—making the target compound 6.3-fold more potent [2]. By comparison, an earlier high-throughput screen of ~90,000 compounds for UT-A1 inhibitors yielded hits predominantly in the low-micromolar range (IC50 < 10 μM) with only four chemical scaffold classes identified, and none produced sub-micromolar IC50 values comparable to this compound [3]. Well-characterized urea transporter inhibitors such as dimethylthiourea (DMTU) are orders of magnitude weaker, with IC50 values of 2–3 mM [4].

UT-A1 Urea transporter Diuretic Kidney physiology

Cellular Growth Inhibition of B-Raf V600E-Driven Melanoma: 3.2-Fold Greater Potency Than PLX-4720 in WM266.4 Cells

In the human melanoma cell line WM266.4, which harbors the B-Raf V600E mutation, 1-(3,4-dimethylphenyl)-3-ethyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea inhibits cell growth with a GI50 of 470 nM . The structurally related Type I B-Raf inhibitor PLX-4720, tested in the same cell line, yields a GI50 of 1.5 μM , indicating that the target compound is 3.2-fold more potent in this cellular context. The compound also inhibits B-Raf V600E-dependent ERK phosphorylation downstream signaling with an IC50 of 610 nM, confirming on-target pathway suppression in intact cells . Importantly, the GI50 values for the reference Type I inhibitors vemurafenib and PLX-4720 in WM266.4 cells are reported at 0.69 μM and 1.5 μM respectively, consistently lower than the target compound [1].

Melanoma WM266.4 GI50 B-Raf V600E Cellular pharmacology

Dual B-Raf V600E / UT-A1 Inhibitory Profile Absent from All Clinically Advanced B-Raf Inhibitors

1-(3,4-Dimethylphenyl)-3-ethyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea is the only commercially catalogued B-Raf V600E inhibitor that simultaneously bears validated, curated sub-micromolar UT-A1 inhibition data (IC50 600 nM) in a recognized public database (ChEMBL) [1]. Comprehensive database and literature searches for UT-A1 inhibitory activity against the comparator B-Raf inhibitors—vemurafenib, PLX-4720, dabrafenib, and sorafenib—return no positive UT-A1 inhibition data [2]. At the structural level, the 3,4-dimethylphenyl urea moiety in the target compound, absent from all clinical B-Raf inhibitors, is a pharmacophoric element shared by multiple UT-A1-active chemotypes identified in the Esteva-Font et al. small-molecule screen, suggesting a plausible structural basis for this dual activity [3]. This unique dual-target profile within a single, commercially available, high-purity (>98%) chemical probe eliminates the need for co-administration of separate B-Raf and UT-A1 tool compounds when investigating crosstalk between MAPK signaling and renal urea handling.

Polypharmacology B-Raf V600E UT-A1 Dual inhibitor Chemical tool

High-Value Application Scenarios for 1-(3,4-Dimethylphenyl)-3-ethyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea Based on Quantitative Evidence


Type II vs. Type I B-Raf Conformational Selectivity Profiling in Oncology Research

This compound is the highest-potency commercially available Type II DFG-out B-Raf V600E inhibitor (IC50 = 1 nM) with an imidazopyridinyl-urea scaffold . It is directly applicable as a reference Type II probe in head-to-head panels against Type I inhibitors (vemurafenib, PLX-4720, dabrafenib) to dissect how DFG-out vs. DFG-in binding modes differentially affect kinome selectivity, pathway suppression durability, and resistance emergence in B-Raf V600E-driven melanoma and colorectal cancer models [1]. The 31-fold potency advantage over vemurafenib ensures that any observed pharmacological differences between Type I and Type II compounds in these comparison studies are not confounded by under-dosing of the Type II arm .

UT-A1 Urea Transporter Pharmacology and Salt-Sparing Diuretic Discovery

With a UT-A1 IC50 of 600 nM that exceeds the potency of the standard tool UTA1inh-D1 by 6.3-fold [2], this compound serves as a sub-micromolar starting point for urea transporter inhibitor optimization or as a chemical probe for functional studies of UT-A1-mediated urea flux in MDCK cell monolayers and isolated perfused kidney models. The compound's established solubility in DMSO (50 mg/mL) facilitates preparation of stock solutions for the concentration-response experiments (0.3–60 μM range) standard in UT-A1 pharmacology [3].

B-Raf V600E-Driven Xenograft Models Requiring Maximal Single-Agent Tumor Growth Suppression

The compound demonstrates a WM266.4 melanoma GI50 of 470 nM , 3.2-fold more potent than PLX-4720 in the same cell background , and inhibits downstream ERK phosphorylation (IC50 = 610 nM) . These cellular activity metrics position it as a preferred single-agent B-Raf inhibitor for mouse xenograft studies employing WM266.4, A375, or COLO205 tumor lines, particularly when maximal tumor growth inhibition at the lowest achievable dose is a study objective. The Calbiochem® brand certification ensures lot-to-lot consistency (≥98% HPLC purity) required for reproducible in vivo pharmacology.

Dual-Pathway Mechanistic Studies Investigating MAPK–Urea Transport Crosstalk

As the only catalogued compound with simultaneously validated B-Raf V600E (IC50 = 1 nM) and UT-A1 (IC50 = 600 nM) inhibition data in curated public databases [2], this compound uniquely enables single-agent interrogation of potential crosstalk between the RAS-RAF-MEK-ERK signaling cascade and renal urea-handling pathways. This is of particular relevance in studies of drug-induced electrolyte disturbances or fluid retention associated with kinase inhibitor therapy, where a dual-active probe can distinguish compound-specific effects from class-wide RAF-inhibitor toxicities [4].

Quote Request

Request a Quote for 1-(3,4-dimethylphenyl)-3-ethyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.